![molecular formula C17H14ClN3O3 B6519352 N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide CAS No. 920487-29-2](/img/structure/B6519352.png)
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide
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Description
“N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide” is a derivative of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . They have received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .
Synthesis Analysis
The synthesis of similar compounds involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The compounds are synthesized and then evaluated for their in vitro anti-HIV-1 activity . The synthesis process involves heating under reflux in pyridine .Molecular Structure Analysis
The molecular structure of these compounds is characterized by 1H-NMR, FTIR, and elemental analysis . The compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by 1H-NMR, FTIR, and elemental analysis . More specific details about the physical and chemical properties of “N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide” are not available in the retrieved sources.Mechanism of Action
Target of Action
The compound N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide is a heterocyclic compound that contains a pyrido[1,2-a]pyrimidine core Similar compounds have been found to interact with dna , suggesting that this compound may also target DNA or associated proteins.
Mode of Action
It is suggested that similar compounds might interact with dna by a groove mode of binding . This interaction could potentially interfere with the normal functioning of DNA, leading to changes in gene expression or DNA replication.
properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-15(17(23)21-9-12(18)5-8-14(21)19-10)20-16(22)11-3-6-13(24-2)7-4-11/h3-9H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDRZRKGHTZQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide |
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